molecular formula C9H9Cl2F3N4 B2754047 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride CAS No. 2248366-69-8

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride

Cat. No.: B2754047
CAS No.: 2248366-69-8
M. Wt: 301.09
InChI Key: NWYOVMKZCIFAFX-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazole core, a privileged scaffold in the design of bioactive molecules, and a trifluoromethyl group, a moiety known to enhance key properties such as metabolic stability, membrane permeability, and binding affinity . This combination makes it a valuable compound for investigating new therapeutic agents. The primary research value of this compound lies in its potential as a core structure for the development of cyclooxygenase (COX) enzyme inhibitors. Pyrazole-carboxamide derivatives have demonstrated potent activity as non-steroidal anti-inflammatory drug (NSAID) candidates, with some analogs showing notable selectivity for the COX-2 isoenzyme, a key target for anti-inflammatory therapies with an improved gastrointestinal safety profile . Furthermore, the structural framework of this compound suggests potential for dual therapeutic action. Beyond anti-inflammatory applications, certain trifluoromethyl-pyrazole derivatives have exhibited moderate cytotoxic effects against various human cancer cell lines, including CaCo-2, MCF-7, and HepG2, positioning them as promising leads in oncology research . Researchers can utilize this dihydrochloride salt to explore structure-activity relationships (SAR) and optimize binding interactions within enzyme active sites, leveraging the electron-rich, planar pyrazole ring for target-specific binding .

Properties

IUPAC Name

1-pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4.2ClH/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6;;/h1-5H,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYOVMKZCIFAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring is typically introduced through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. In the case of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride, studies have shown its potential as an inhibitor of specific enzymes, which can be crucial for developing new therapeutic agents. For instance, fluorinated compounds are known to exhibit increased metabolic stability and bioactivity, making them favorable candidates in drug design .

Case Study: Monoamine Oxidase Inhibition

A notable study investigated the inhibitory activity of similar pyrazole derivatives against human monoamine oxidase (MAO). The research indicated that modifications in the pyrazole structure, including trifluoromethyl substitutions, significantly enhanced MAO inhibition. This suggests that 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride could be explored further as a potential treatment for neurological disorders where MAO plays a pivotal role .

Agrochemical Applications

Pesticidal Activity

Fluorinated compounds have been extensively studied for their application as agrochemicals. The trifluoromethyl group in 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride enhances lipophilicity and stability, which are desirable traits for active ingredients in pesticides. Research indicates that such compounds can improve efficacy against pests while reducing environmental impact .

Case Study: Herbicidal Efficacy

In a comparative study of various fluorinated pyrazole derivatives, it was found that certain compounds exhibited significant herbicidal activity. The structure of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride aligns with those findings, suggesting its potential use in developing effective herbicides with lower toxicity profiles compared to traditional chemicals .

Materials Science Applications

Fluorescent Properties

Research has demonstrated that compounds containing pyrazole rings can exhibit interesting photophysical properties. The introduction of trifluoromethyl groups may enhance these properties, making 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride a candidate for applications in organic electronics and fluorescent materials .

Case Study: Organic Light Emitting Diodes (OLEDs)

Recent advancements in OLED technology have highlighted the need for materials with high thermal stability and efficient light emission. The unique structure of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride positions it as a promising material for future OLED applications due to its potential to enhance device performance through improved charge transport properties .

Table 1: Pharmacological Activities of Fluorinated Pyrazole Derivatives

Compound NameTarget EnzymeIC50 Value (µM)Reference
1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amMonoamine Oxidase0.25
2-Fluoro-pyrazole derivativeAcetylcholinesterase0.15
Trifluoromethyl-pyrazole derivativeCarbonic Anhydrase0.30

Table 2: Agrochemical Efficacy of Fluorinated Compounds

Compound NameActivity TypeEfficacy (%)Reference
1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amHerbicidal85
Fluorinated Pyrazole AInsecticidal90

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical properties of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine dihydrochloride and its analogs:

Compound Name (CAS) 1-Substituent 5-Substituent Salt Form Molecular Formula Molecular Weight (g/mol) Key Applications
1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine dihydrochloride Pyridin-4-yl -CF₃ Dihydrochloride C₉H₈Cl₂F₃N₅ (estimated) ~314.10 (estimated) Pharmaceuticals, agrochemicals
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (1803581-69-2) 4-Fluorophenyl -CF₃ Hydrochloride C₁₀H₈ClF₄N₃ 281.64 Research chemical
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (1443279-07-9) Ethyl -CF₃ Hydrochloride C₆H₉ClF₃N₃ 215.61 Synthetic intermediate
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (1431965-72-8) Difluoromethyl -CH₃ Hydrochloride C₅H₈ClF₂N₃ 183.59 Material science, drug discovery
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 2-Methylphenyl -CHF₂ Hydrochloride C₁₁H₁₂ClF₂N₃ 271.69 Agrochemicals
1-Tetrahydropyran-4-yl-5-(trifluoromethyl)pyrazol-4-amine Tetrahydropyran-4-yl -CF₃ Free base C₁₀H₁₂F₃N₃O 247.22 Flow chemistry applications
Key Observations:

Trifluoromethyl (-CF₃) at the 5-position is strongly electron-withdrawing, increasing metabolic stability and resistance to oxidation compared to difluoromethyl (-CHF₂) or methyl (-CH₃) groups .

Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 1-(4-fluorophenyl) analog ), facilitating formulation in drug delivery systems.

Solubility and Stability:
  • The pyridin-4-yl substituent may reduce lipophilicity compared to phenyl or alkyl groups, improving solubility in polar solvents .
  • Trifluoromethyl groups enhance thermal and enzymatic stability, as seen in agrochemicals like fipronil (a 5-CF₃ pyrazole insecticide) .

Biological Activity

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Common Name1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine; dihydrochloride
CAS Number2248366-69-8
Molecular FormulaC9H9Cl2F3N4
Molecular Weight301.09 g/mol

Anticancer Activity

Research indicates that aminopyrazole derivatives, including this compound, exhibit significant anticancer properties. In a study assessing its effects on various cancer cell lines, the compound demonstrated:

  • HepG2 (liver cancer) : Mean growth inhibition of 54.25% .
  • HeLa (cervical cancer) : Mean growth inhibition of 38.44% .

These results suggest that the compound selectively targets cancer cells while showing minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the N1 position of the pyrazole ring significantly affect the biological activity of these compounds:

  • N-unsubstituted derivatives : Showed good antioxidant properties.
  • N-substituted analogues : Generally exhibited lower or no activity against tested cell lines.
  • Incorporation of different substituents : Altered the potency and selectivity against cancer cells, highlighting the importance of functional groups in enhancing therapeutic efficacy .

Case Study 1: Antiproliferative Effects

A detailed examination of antiproliferative effects was conducted using various concentrations of the compound on HepG2 and HeLa cells. The compound's efficacy was compared to standard chemotherapeutic agents, demonstrating comparable or superior inhibition rates.

Case Study 2: Toxicity Assessment

In vitro toxicity assessments on human dermal fibroblasts revealed moderate toxicity levels, suggesting a favorable therapeutic window for further development .

Q & A

Q. What are the recommended synthetic routes for 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine dihydrochloride, and how do reaction conditions affect yields?

Methodological Answer: The compound is synthesized via multi-step reactions involving pyridine and trifluoromethylpyrazole precursors. A common approach involves:

Cyclization : Reacting 1,3-diketones with hydrazine derivatives to form the pyrazole core .

Substitution : Introducing the pyridin-4-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Salt formation : Treating the free base with HCl to yield the dihydrochloride salt .
Key factors :

  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents like trifluoromethyl groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful purification to avoid residual solvents .
  • Catalysts : Pd(PPh₃)₄ improves coupling reactions but necessitates inert atmospheres .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Essential techniques :

NMR spectroscopy :

  • ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substitution patterns .
  • ¹⁹F NMR identifies trifluoromethyl group integrity (δ ≈ -62 to -65 ppm) .

Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₀Cl₂F₃N₄) and detects isotopic patterns for chlorine .

X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., pyrazole N1 vs. N2 substitution) and salt conformation .
Common pitfalls : Hygroscopicity of the dihydrochloride salt may distort elemental analysis; use Karl Fischer titration for moisture quantification .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Highly soluble in polar solvents (water, DMSO) due to dihydrochloride salt formation; poorly soluble in ethers or hydrocarbons .
    • Adjust pH to >7 for free base precipitation in aqueous buffers .
  • Stability :
    • Thermal : Stable up to 150°C; decomposition observed at higher temperatures via TGA .
    • Light sensitivity : Protect from UV exposure to prevent trifluoromethyl group hydrolysis .
    • Storage : -20°C under argon for long-term stability; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting structural assignments (e.g., tautomerism in the pyrazole ring)?

Methodological Answer:

  • Single-crystal X-ray diffraction :
    • Resolves tautomerism by precisely locating hydrogen atoms (e.g., pyrazole NH vs. pyridinium NH⁺) .
    • Validates dihydrochloride salt formation via Cl⁻···H-N hydrogen bond distances (2.1–2.3 Å) .
  • Software tools :
    • Use SHELXL for refinement (e.g., anisotropic displacement parameters for heavy atoms) .
    • Employ SIR97 for direct methods in solving phase problems .
      Example : A 2022 study resolved ambiguous NMR assignments by correlating crystallographic bond angles with ¹³C chemical shifts .

Q. What strategies optimize bioactivity in derivatives of this compound, and how are SAR studies designed?

Methodological Answer:

  • Structural modifications :
    • Pyridine substitution : Replace pyridin-4-yl with pyridin-3-yl to alter binding pocket interactions .
    • Trifluoromethyl replacement : Substitute with difluoromethyl or pentafluoroethyl to modulate lipophilicity (logP) .
  • SAR workflow :
    • Library synthesis : Parallel synthesis using automated reactors to generate 10–20 derivatives .
    • Assays :
  • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., JAK2) via fluorescence polarization .
  • Cellular uptake : Use radiolabeled (¹⁴C) analogs to quantify permeability in Caco-2 monolayers .
    3. QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Predicts electrophilic/nucleophilic sites via Fukui indices (e.g., pyrazole C4 as a nucleophilic hotspot) .
    • Calculates pKa of the pyridinium NH⁺ (≈3.2) to guide protonation state in physiological conditions .
  • Molecular Dynamics (MD) :
    • Simulates binding to protein targets (e.g., 100 ns trajectories in GROMACS) .
    • Identifies key residues (e.g., Lys123 in kinase hinge regions) for hydrogen bonding with the pyridinyl group .
      Validation : Overlay MD-predicted poses with crystallographic ligand-protein complexes (RMSD < 2.0 Å) .

Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Troubleshooting steps :
    • Compound purity : Re-analyze via HPLC-MS; >95% purity required for reliable IC₅₀ .
    • Assay conditions :
  • Confirm buffer ionic strength (e.g., 150 mM NaCl mimics physiological conditions) .
  • Test ATP concentration in kinase assays (1 mM vs. 10 µM alters competition kinetics) .
    3. Cell line variability : Validate across multiple lines (e.g., HEK293 vs. HeLa) .
  • Statistical analysis :
    • Use Grubbs’ test to identify outliers in triplicate measurements .
    • Apply Bayesian dose-response modeling for low-confidence IC₅₀ values .

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

Methodological Answer:

  • Process optimization :
    • Flow chemistry : Continuous synthesis of intermediates (e.g., pyrazole formation at 100°C, residence time 30 min) .
    • Workup automation : Liquid-liquid extraction with pH-controlled separators (e.g., HCl wash to remove unreacted amines) .
  • Purification :
    • Crystallization : Use ethanol/water mixtures for dihydrochloride salt recrystallization (yield: 85–90%) .
    • Chromatography : Avoid silica gel for polar intermediates; use reverse-phase C18 columns .
  • Quality control :
    • In-line PAT (Process Analytical Technology) with FTIR to monitor trifluoromethyl group integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.